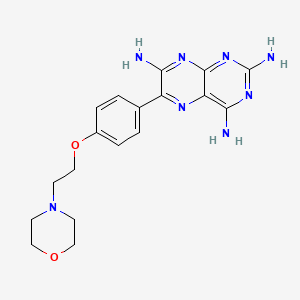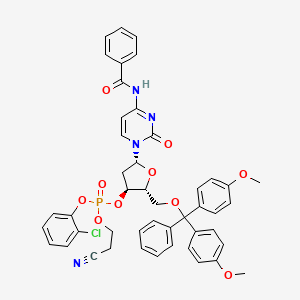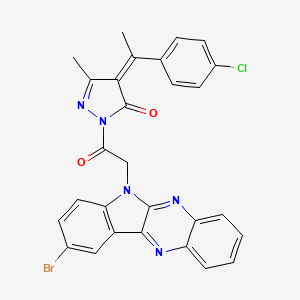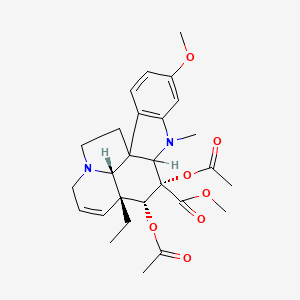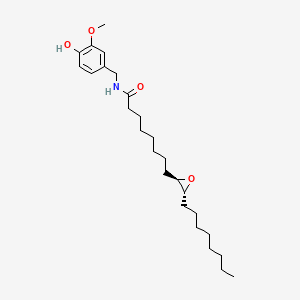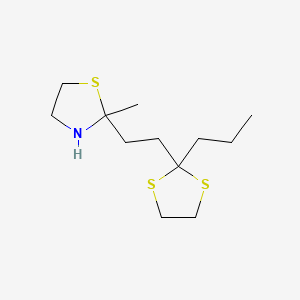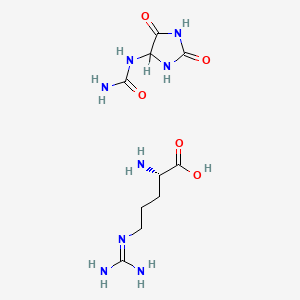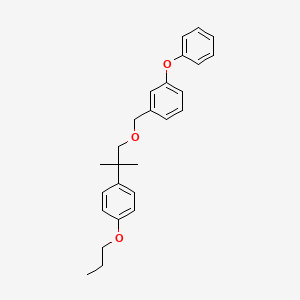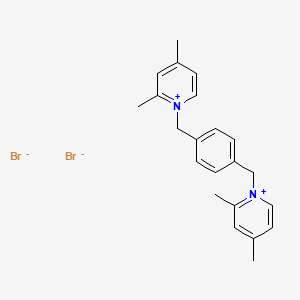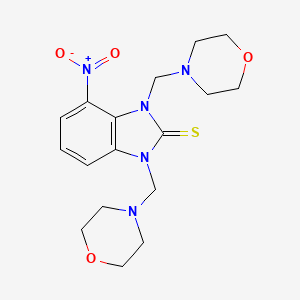
3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate is an organic compound with the molecular formula C18H22O5S. It is a derivative of p-toluenesulfonic acid and is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a propyl chain, which is further linked to a p-toluenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate typically involves the reaction of 3-(2,5-dimethoxyphenyl)propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-(2,5-Dimethoxyphenyl)propanol+p-Toluenesulfonyl chloride→3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: The major products are the substituted derivatives where the p-toluenesulfonate group is replaced by the nucleophile.
Oxidation: The major products are quinones or other oxidized derivatives of the phenyl ring.
Reduction: The major products are the corresponding alcohols or amines.
Applications De Recherche Scientifique
3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The p-toluenesulfonate group is a good leaving group, facilitating the formation of a reactive intermediate that can undergo further chemical transformations. The methoxy groups on the phenyl ring can also participate in electron-donating interactions, influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
- Propyl p-toluenesulfonate
Uniqueness
3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
72018-07-6 |
|---|---|
Formule moléculaire |
C18H22O5S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-(2,5-dimethoxyphenyl)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H22O5S/c1-14-6-9-17(10-7-14)24(19,20)23-12-4-5-15-13-16(21-2)8-11-18(15)22-3/h6-11,13H,4-5,12H2,1-3H3 |
Clé InChI |
RFCULXOOMIOJCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


